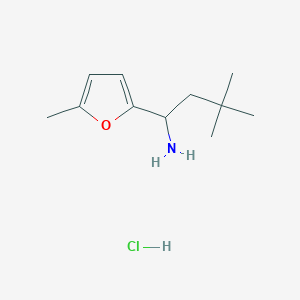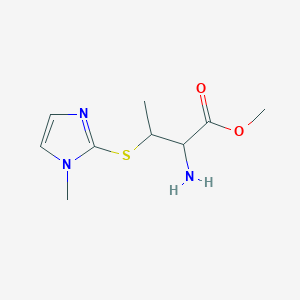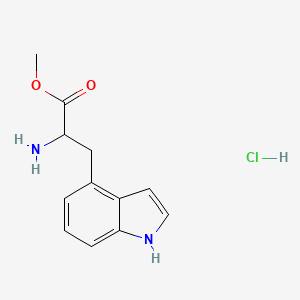![molecular formula C8H20Cl2N2O B1433031 Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride CAS No. 1394040-74-4](/img/structure/B1433031.png)
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride
Übersicht
Beschreibung
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is a chemical compound with the CAS Number: 1394040-74-4 . Its molecular weight is 231.16 . The IUPAC name for this compound is N,N-dimethyl-2-(3-pyrrolidinyloxy)ethanamine dihydrochloride . It is stored at room temperature and appears in the form of an oil .
Molecular Structure Analysis
The InChI code for Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride is 1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride has a molecular weight of 231.16 . It is stored at room temperature and appears in the form of an oil .Wissenschaftliche Forschungsanwendungen
- Pyrrolidine derivatives, such as “Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride”, are often used in pharmaceutical synthesis.
- These compounds can be used to modify physicochemical parameters and obtain the best ADME/Tox results for drug candidates .
- Pyrrolidine derivatives are also used in studying biological processes.
- They can be used to explore the pharmacophore space due to sp3-hybridization .
- In the field of medicinal chemistry, pyrrolidine derivatives are used to design new compounds with different biological profiles .
- They allow a greater chance of generating structural diversity .
- The methods of application would involve synthetic strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Pharmaceutical Synthesis
Biological Processes
Medicinal Chemistry
Drug Discovery
- Pyrrolidine derivatives are used in chemical synthesis due to their versatile reactivity .
- They can be used as building blocks in the synthesis of complex molecules .
- The methods of application would involve various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Pyrrolidine derivatives are found in many natural products, especially in alkaloids isolated from plants or microorganisms .
- They can be used to study the structure-activity relationship (SAR) of these natural compounds .
- The methods of application would involve isolation and characterization of these compounds from natural sources, followed by biological testing .
Chemical Synthesis
Natural Products Research
- Pyrrolidine derivatives can be used in the field of material science .
- They can be used in the synthesis of polymers or other materials with unique properties .
- The methods of application would involve various synthetic strategies, including polymerization or other material synthesis techniques .
- Pyrrolidine derivatives are used in the development of pesticides and other agricultural chemicals .
- They can be used to design new compounds with specific activity against pests or diseases .
- The methods of application would involve the use of these compounds in various stages of product development, from initial screening to field testing .
Material Science
Agriculture
Safety And Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . These codes correspond to specific hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound also has several precautionary statements, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-pyrrolidin-3-yloxyethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(2)5-6-11-8-3-4-9-7-8;;/h8-9H,3-7H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQUGEPZOLFCQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1CCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















